molecular formula C18H16ClFN6O B10988817 [4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

[4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B10988817
M. Wt: 386.8 g/mol
InChI Key: AWXISSZCBICNKR-UHFFFAOYSA-N
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Description

[4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE is a complex organic compound that features a combination of piperazine, chlorophenyl, fluorophenyl, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE typically involves multi-step organic reactionsThe final step involves the formation of the tetrazole ring under specific conditions, such as using azide sources and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .

Medicine

In medicine, [4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H16ClFN6O

Molecular Weight

386.8 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H16ClFN6O/c19-13-2-1-3-15(10-13)24-6-8-25(9-7-24)18(27)16-5-4-14(20)11-17(16)26-12-21-22-23-26/h1-5,10-12H,6-9H2

InChI Key

AWXISSZCBICNKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

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